ABA receptor agonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

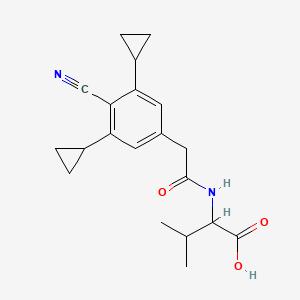

Molecular Formula |

C20H24N2O3 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

2-[[2-(4-cyano-3,5-dicyclopropylphenyl)acetyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C20H24N2O3/c1-11(2)19(20(24)25)22-18(23)9-12-7-15(13-3-4-13)17(10-21)16(8-12)14-5-6-14/h7-8,11,13-14,19H,3-6,9H2,1-2H3,(H,22,23)(H,24,25) |

InChI Key |

IILLCPIJCURCHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CC1=CC(=C(C(=C1)C2CC2)C#N)C3CC3 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of ABA Receptor Agonist 1 (AM1/Quinabactin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abscisic acid (ABA) is a critical phytohormone that governs a plant's ability to respond to environmental stressors, most notably drought. The discovery of synthetic ABA agonists has paved the way for new strategies in agricultural biotechnology to enhance crop resilience. Among these, ABA Mimic 1 (AM1), also known as quinabactin, has emerged as a potent and selective activator of the ABA signaling pathway. This technical guide provides an in-depth exploration of the mechanism of action of AM1, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the core signaling cascade and associated experimental workflows.

The Core Signaling Pathway

The canonical ABA signaling pathway is initiated by the binding of an agonist to the PYR/PYL/RCAR family of intracellular receptors. This binding event triggers a cascade of protein interactions and enzymatic activities that ultimately lead to changes in gene expression and physiological responses.[1][2][3]

Mechanism of Action:

-

Agonist Binding and Receptor Activation: In the absence of an agonist, the PYR/PYL/RCAR receptors are in an "open" conformation. The binding of an agonist like AM1 induces a significant conformational change, causing a "gate" loop to close over the binding pocket. This "closed" conformation exposes a binding site for the next components in the pathway, the Type 2C Protein Phosphatases (PP2Cs).[4][5]

-

Inhibition of PP2C Phosphatases: The agonist-bound receptor complex then binds to and inhibits the activity of PP2Cs, such as ABI1 and HAB1.[6][7][8] These PP2Cs are negative regulators of the ABA pathway; in the absence of an agonist, they actively suppress downstream signaling.[3][7]

-

Activation of SnRK2 Kinases: The inhibition of PP2Cs relieves their suppressive effect on the SNF1-related protein kinase 2 (SnRK2) family of protein kinases.[7][9][10] Freed from PP2C-mediated dephosphorylation, SnRK2s become activated through autophosphorylation.[7][11]

-

Phosphorylation of Downstream Targets: Activated SnRK2s then phosphorylate a variety of downstream targets, including ABA-responsive element binding factor (ABF) transcription factors.[2][3]

-

Transcriptional Regulation and Physiological Response: The phosphorylation of these transcription factors leads to their activation and the subsequent regulation of ABA-responsive genes. This culminates in critical physiological responses such as the closure of stomata to conserve water, inhibition of seed germination, and overall enhanced drought tolerance.[12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of Type 2C Protein Phosphatases by ABA Receptors in Abscisic Acid –Mediated Plant Stress Responses | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. An ABA-mimicking ligand that reduces water loss and promotes drought resistance in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Determinants Elucidate the Selectivity in Abscisic Acid Receptor and HAB1 Protein Interactions [frontiersin.org]

- 6. protocol-for-detecting-snrk2-kinase-activity-in-plants-by-immunoblotting-in-gel-assay-band-shift-and-immunoprecipitation - Ask this paper | Bohrium [bohrium.com]

- 7. Selective Inhibition of Clade A Phosphatases Type 2C by PYR/PYL/RCAR Abscisic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Identification of Novel Inhibitors of a Plant Group A Protein Phosphatase Type 2C Using a Combined In Silico and Biochemical Approach [frontiersin.org]

- 9. In Gel Kinase Assay [bio-protocol.org]

- 10. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening of ABA Transporters by a Yeast Two-Hybrid System-Based Screening Using the Receptor Complex as a Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Gel Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

Structural Basis of Quinabactin (AM1) Binding to ABA Receptors: A Technical Guide

Disclaimer: For the purpose of this technical guide, "ABA receptor agonist 1" is identified as the well-characterized synthetic agonist Quinabactin, also known as ABA Mimic 1 (AM1). This assumption is based on the common nomenclature found in seminal literature.

Executive Summary

Abscisic acid (ABA) is a critical phytohormone that regulates plant growth, development, and stress responses. The discovery of the PYR/PYL/RCAR family of ABA receptors has paved the way for the development of synthetic agonists with potential applications in agriculture, particularly in enhancing drought tolerance. Quinabactin (AM1) is a potent sulfonamide-based ABA agonist that selectively activates a subset of ABA receptors, leading to the inhibition of Type 2C Protein Phosphatases (PP2Cs) and the activation of downstream signaling pathways. This document provides an in-depth technical overview of the structural basis of Quinabactin's interaction with ABA receptors, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

ABA Signaling Pathway and Agonist Action

The core ABA signaling module consists of three main components: the PYR/PYL/RCAR receptors, the clade A PP2C negative regulators (such as ABI1 and HAB1), and the SnRK2 kinases which act as positive regulators. In the absence of ABA, PP2Cs are active and dephosphorylate SnRK2s, keeping them in an inactive state. The binding of ABA or an agonist like Quinabactin to the PYR/PYL/RCAR receptor induces a conformational change in the receptor.[1] This agonist-receptor complex can then bind to and inhibit the activity of PP2Cs.[1][2] The inhibition of PP2Cs allows for the auto-phosphorylation and activation of SnRK2 kinases, which in turn phosphorylate downstream targets, including transcription factors and ion channels, to elicit physiological responses such as stomatal closure and stress-responsive gene expression.[3]

Quantitative Data on Quinabactin-Receptor Interactions

The efficacy of Quinabactin as an ABA agonist has been quantified through various biochemical and structural studies. The following tables summarize key data from the literature.

Table 1: Crystallographic Data for Quinabactin-PYL2-HAB1 Ternary Complex

| Parameter | PDB ID: 4LG5[2] | PDB ID: 4LA7[3] |

| Resolution (Å) | 2.88 | 1.98 |

| R-value work | 0.258 | N/A |

| R-value free | 0.295 | N/A |

| Space Group | P 21 21 21 | N/A |

| Macromolecules | PYL2, HAB1 | PYL2, HAB1 |

| Ligand | Quinabactin (AM1) | Quinabactin |

Table 2: In Vitro Activity of Quinabactin (AM1)

| Assay | Receptor(s) | Target | Result | Reference |

| PP2C Inhibition | PYR1, PYL1, PYL2, PYL3, PYL5, PYL7 | HAB1 | Potent inhibition at 10 µM | [1][4] |

| Yeast-Two-Hybrid | Most PYR/PYL members (except PYL4, PYL6) | HAB1 | Interaction detected at 10 µM | [4] |

Structural Basis of Quinabactin Binding

The crystal structure of Quinabactin in a ternary complex with PYL2 and the PP2C HAB1 reveals the molecular basis for its agonist activity.[2][3] Quinabactin binds within the hydrophobic pocket of the PYL2 receptor, a cavity that also accommodates the natural hormone ABA.

Key features of the interaction include:

-

Gate-Latch-Lock Mechanism: Similar to ABA, Quinabactin binding stabilizes the "gate" and "latch" loops of the receptor in a closed conformation. This closed conformation creates a binding surface for the PP2C co-receptor.

-

Hydrogen Bonding: The sulfonamide group of Quinabactin is crucial for its activity. The crystal structure of the PYL2-Quinabactin-HAB1 complex shows that Quinabactin forms a hydrogen bond with the "lock" residue network, a feature that contributes to the stable formation of the ternary complex.[3]

-

Hydrophobic Interactions: The dihydro-quinolinone head and the benzyl tail of Quinabactin engage in extensive hydrophobic interactions with residues lining the binding pocket of the PYL receptor, anchoring the molecule in place.

The binding of Quinabactin effectively mimics the action of ABA, inducing the necessary conformational changes in the receptor to facilitate PP2C inhibition.[1]

Experimental Protocols

The characterization of Quinabactin's binding and activity relies on several key experimental procedures.

Protein Expression and Purification

This protocol describes the general steps for producing and purifying PYR/PYL receptors and PP2Cs for structural and biochemical assays.

-

Cloning: The coding sequences for the desired PYR/PYL receptor (e.g., PYL2) and PP2C (e.g., HAB1) are cloned into an expression vector, such as pET15b or pET28a, which typically appends an N-terminal polyhistidine (His6) tag for purification.[5]

-

Expression: The expression plasmids are transformed into a suitable E. coli strain, such as BL21(DE3).[5] Cultures are grown at 37°C to an OD600 of approximately 1.0. Protein expression is then induced with isopropyl-β-D-thiogalactoside (IPTG) (e.g., 0.2 mM) and the culture is incubated at a lower temperature (e.g., 20°C) for 12-16 hours to enhance protein solubility.[5]

-

Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl). Lysis is achieved through sonication or enzymatic digestion with lysozyme.[5]

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The His-tagged protein binds to the resin and is eluted using a buffer containing a high concentration of imidazole (e.g., 250 mM).[5]

-

Size-Exclusion Chromatography: For higher purity, the eluted protein is subjected to size-exclusion chromatography to separate the protein from any remaining contaminants and aggregates.[5] The protein is collected in a final buffer suitable for downstream applications (e.g., 25 mM Tris pH 8.0, 150 mM NaCl).[5]

In Vitro PP2C Phosphatase Inhibition Assay

This assay measures the ability of an agonist-receptor complex to inhibit the phosphatase activity of a PP2C.

-

Reaction Mixture: Purified PP2C (e.g., HAB1), purified PYR/PYL receptor, and the agonist (Quinabactin) are mixed in a reaction buffer.

-

Initiation: The phosphatase reaction is initiated by adding a phosphopeptide substrate.

-

Detection: The amount of free phosphate released is quantified, typically using a colorimetric method like Malachite Green.

-

Analysis: The inhibition of PP2C activity in the presence of the receptor and agonist is compared to a control without the agonist. Data is often plotted to determine the IC50 value of the agonist.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This high-throughput assay is used to quantify the interaction between the PYR/PYL receptor and the PP2C in the presence of an agonist.

-

Principle: The assay uses donor and acceptor beads that are coated with molecules that bind to the proteins of interest. For example, streptavidin-coated donor beads can bind to a biotinylated PP2C, and anti-His-tag acceptor beads can bind to a His-tagged PYR/PYL receptor. When the agonist induces the formation of the receptor-PP2C complex, the beads are brought into close proximity.

-

Procedure:

-

Biotinylated PP2C is incubated with streptavidin-donor beads.

-

His-tagged PYR/PYL receptor is incubated with anti-His acceptor beads.

-

The two bead suspensions are mixed in the presence of varying concentrations of the agonist (Quinabactin).

-

Upon excitation at 680 nm, the donor bead generates singlet oxygen, which, if in proximity, activates the acceptor bead to emit light at 520-620 nm.

-

-

Readout: The luminescent signal is proportional to the amount of receptor-PP2C complex formed, allowing for the quantification of agonist-induced protein-protein interaction.

Conclusion

Quinabactin (AM1) serves as a powerful tool for dissecting the ABA signaling pathway and as a lead compound for the development of novel agrochemicals. Its ability to mimic ABA is rooted in its specific structural interactions within the ligand-binding pocket of PYR/PYL receptors. By stabilizing the receptor in an active conformation, Quinabactin effectively triggers the downstream signaling cascade. The quantitative data and experimental protocols outlined in this guide provide a comprehensive foundation for researchers and drug development professionals working to understand and manipulate ABA perception for agricultural and biotechnological applications. The structure-guided optimization of compounds like AM1 has already led to the development of more potent agonists, such as AMFs, highlighting the potential of this approach.[6][7]

References

- 1. An ABA-mimicking ligand that reduces water loss and promotes drought resistance in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. rcsb.org [rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. Stabilization of dimeric PYR/PYL/RCAR family members relieves abscisic acid-induced inhibition of seed germination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized Abscisic Acid Analogs with Higher-than-natural Hormone Activities Identified----Chinese Academy of Sciences [english.cas.cn]

- 7. New Study Identifies Optimized ABA Analogs with Higher-than-natural Hormone Activities----ä¸å½ç§å¦é¢ååæ¤ç©ç§å¦åè¶åæ°ä¸å¿/ä¸å½ç§å¦é¢ä¸æµ·æ¤ç©çççæç 究æ [sippe.ac.cn]

The Differential Interaction of Pyrabactin with PYL ABA Receptors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery of the pyrabactin resistance (PYR)/PYR1-like (PYL)/regulatory component of ABA receptor (RCAR) family as the bona fide receptors for the phytohormone abscisic acid (ABA) has paved the way for a deeper understanding of plant stress signaling. Synthetic agonists, such as pyrabactin, have been instrumental in dissecting this pathway. This technical guide provides an in-depth analysis of the interaction between the ABA receptor agonist pyrabactin and the PYL family of receptors. It highlights the differential binding and activation mechanisms, presents quantitative interaction data, details key experimental protocols for studying these interactions, and visualizes the core signaling pathway and experimental workflows.

Introduction to the Core ABA Signaling Pathway

The plant hormone abscisic acid (ABA) is a critical regulator of growth, development, and adaptation to environmental stresses like drought and high salinity. The core ABA signaling network is a double-negative regulatory mechanism involving three main protein classes: the PYL receptors, Type 2C protein phosphatases (PP2Cs), and SNF1-related protein kinases 2 (SnRK2s)[1][2].

In the absence of ABA, PP2Cs (e.g., ABI1, ABI2, HAB1) are active and dephosphorylate SnRK2s, keeping them in an inactive state. When ABA levels rise due to stress, ABA binds to the hydrophobic pocket of a PYL receptor. This binding induces a conformational change in the PYL receptor, enabling it to bind to and inhibit the catalytic activity of PP2Cs[1]. The inhibition of PP2Cs releases SnRK2s from dephosphorylation, allowing them to autophosphorylate and become active. Activated SnRK2s then phosphorylate downstream targets, such as transcription factors (e.g., ABFs) and ion channels, to initiate physiological responses.

Pyrabactin, a synthetic sulfonamide, was identified through chemical genetic screens and was crucial in identifying PYR1 as the first ABA receptor[3]. It functions as a selective ABA agonist, demonstrating that not all PYL receptors are activated by it, making it a valuable tool for probing the specificity of the ABA signaling pathway[3][4].

Quantitative Analysis of Pyrabactin-PYL Interaction

Pyrabactin exhibits remarkable selectivity among the fourteen members of the PYL receptor family. It acts as an agonist for some members, like PYR1 and PYL1, but as an antagonist for others, such as PYL2[3][4][5]. This differential activity is due to subtle variations in the ligand-binding pockets of the receptors, which dictate the binding orientation of pyrabactin[5][6].

The functional consequence of this binding is the inhibition of PP2C phosphatases. The potency of this inhibition is a key quantitative measure of the agonist's efficacy.

| Agonist | Receptor | Co-Receptor | Assay Type | Measurement | Value | Notes | Reference |

| Pyrabactin | PYR1 | HAB1, ABI1, ABI2 | Yeast Two-Hybrid | Interaction | Strong Promotion | Pyrabactin promotes the formation of the PYR1-PP2C complex. | [3] |

| Pyrabactin | PYL1 | HAB1, ABI1, ABI2 | Phosphatase Inhibition | Functional Assay | Agonist Activity | Pyrabactin promotes PYL1-mediated inhibition of PP2Cs. | [3] |

| Pyrabactin | PYL2 | HAB1, ABI1, ABI2 | Yeast Two-Hybrid | Interaction | No Promotion | Pyrabactin does not facilitate the interaction between PYL2 and PP2Cs. | [3] |

| Pyrabactin | PYL2 | HAB1, ABI1, ABI2 | Phosphatase Inhibition | Functional Assay | Antagonist Activity | Pyrabactin binds to PYL2 but does not induce the conformation required to inhibit PP2Cs. | [3][5] |

| Pyrabactin | PYR1 | - | Binding Free Energy (Calc.) | ΔGbinding | -20.08 kcal mol-1 | Calculated binding free energy for the productive (agonist) conformation. | [4] |

| Pyrabactin | PYL2 | - | Binding Free Energy (Calc.) | ΔGbinding | -13.33 kcal mol-1 | Calculated binding free energy for the non-productive (antagonist) conformation. | [4] |

Signaling Pathway Visualization

The core ABA signaling cascade illustrates how the binding of an agonist to a PYL receptor triggers a downstream response.

Key Experimental Protocols

Investigating the interaction between an ABA agonist and PYL receptors typically involves two key types of experiments: Yeast Two-Hybrid (Y2H) assays to assess physical interaction and in vitro phosphatase inhibition assays to measure functional activity.

Protocol: Yeast Two-Hybrid (Y2H) Assay

This protocol is used to test the agonist-dependent interaction between a PYL receptor and a PP2C phosphatase in vivo.

Principle: A PYL protein is fused to the GAL4 DNA-Binding Domain (BD), and a PP2C protein is fused to the GAL4 Activation Domain (AD). If the proteins interact in the yeast nucleus, the reconstituted GAL4 transcription factor activates reporter genes (e.g., HIS3, ADE2, lacZ), allowing yeast to grow on selective media and turn blue in the presence of X-gal. This interaction is tested in the presence and absence of the agonist.

Methodology:

-

Vector Construction:

-

Clone the full-length cDNA of the PYL of interest into a pGBKT7 vector (BD).

-

Clone the full-length cDNA of the PP2C of interest into a pGADT7 vector (AD).

-

Verify all constructs by sequencing.

-

-

Yeast Transformation:

-

Co-transform the BD-PYL and AD-PP2C plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol method.

-

Plate transformed cells on SD/-Leu/-Trp (Double Dropout, DDO) medium to select for yeast containing both plasmids. Incubate at 30°C for 2-4 days.

-

-

Interaction Assay:

-

Pick several independent colonies from the DDO plates and streak them onto selective media.

-

Control Plate: SD/-Leu/-Trp (DDO) for growth control.

-

Selective Plate: SD/-Leu/-Trp/-His/-Ade (Quadruple Dropout, QDO) to test for interaction.

-

Prepare QDO plates supplemented with the agonist (e.g., 50 µM Pyrabactin) and a control plate with the vehicle (e.g., DMSO).

-

Incubate plates at 30°C for 3-7 days and document growth.

-

-

Quantitative Assay (Optional - β-galactosidase):

-

Grow liquid cultures of co-transformed yeast in DDO medium.

-

Perform a liquid β-galactosidase assay using ONPG or CPRG as a substrate to quantify the strength of the interaction.

-

Protocol: In Vitro PP2C Phosphatase Inhibition Assay

This protocol measures the ability of an agonist-bound PYL receptor to inhibit the enzymatic activity of a PP2C phosphatase.

Principle: Recombinant PP2C protein dephosphorylates a synthetic phosphopeptide substrate, releasing free phosphate. The amount of released phosphate is quantified using a colorimetric assay (e.g., Malachite Green). The inhibition of this activity by the addition of a recombinant PYL protein and an agonist is then measured.

Methodology:

-

Protein Expression and Purification:

-

Express and purify recombinant PYL and PP2C proteins (e.g., with His- or GST-tags) from E. coli.

-

Ensure proteins are soluble and properly folded. Dialyze into an appropriate storage buffer.

-

-

Phosphatase Reaction:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

In a 96-well plate, set up the reactions. A typical 50 µL reaction includes:

-

Recombinant PP2C protein (e.g., 50 nM).

-

Recombinant PYL protein (e.g., 50-500 nM).

-

Agonist (e.g., Pyrabactin at various concentrations) or vehicle control.

-

Reaction Buffer.

-

-

Pre-incubate the PP2C, PYL, and agonist for 15-20 minutes at room temperature to allow complex formation.

-

-

Initiation and Termination:

-

Initiate the reaction by adding a phosphopeptide substrate (e.g., 100 µM).

-

Incubate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the Malachite Green reagent.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at ~650 nm.

-

Calculate the percentage of PP2C inhibition relative to the vehicle control.

-

Plot the inhibition percentage against the agonist concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Experimental Workflow Visualization

The following diagram outlines the typical workflow for an in vitro phosphatase inhibition assay.

Conclusion

Pyrabactin serves as a powerful chemical probe to explore the intricacies of ABA signaling. Its differential agonistic and antagonistic activities across the PYL receptor family underscore the structural and functional diversity within this class of receptors. The methodologies detailed in this guide—Yeast Two-Hybrid and in vitro phosphatase inhibition assays—provide a robust framework for characterizing the affinity and efficacy of novel ABA receptor agonists. A thorough understanding of these interactions is essential for the rational design of new agrochemicals aimed at enhancing plant stress tolerance and improving agricultural productivity.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification and Mechanism of ABA Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Determinants Elucidate the Selectivity in Abscisic Acid Receptor and HAB1 Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis and functions of abscisic acid receptors PYLs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for selective activation of ABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

The In-Depth Guide to ABA Receptor Agonist 1 and its Potent Inhibition of Protein Phosphatase 2C

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism and effect of ABA Receptor Agonist 1 on the inhibition of Protein Phosphatase 2C (PP2C). It is designed to offer researchers and drug development professionals a detailed understanding of the core ABA signaling pathway, quantitative data on agonist-mediated PP2C inhibition, and explicit experimental protocols for reproducing and expanding upon these findings.

Core Signaling Pathway: ABA Receptor-Mediated PP2C Inhibition

The phytohormone abscisic acid (ABA) is a critical regulator of various physiological processes in plants, most notably the response to abiotic stress. The core signaling pathway operates as a double-negative regulatory system, with three primary components: PYR/PYL/RCAR receptors, clade A Protein Phosphatase 2Cs (PP2Cs), and SNF1-related protein kinases 2 (SnRK2s).[1][2][3][4][5]

In the absence of ABA, PP2Cs such as ABI1, ABI2, and HAB1 actively dephosphorylate and thereby suppress the activity of SnRK2 kinases.[1][2] This maintains the signaling pathway in an "off" state. When ABA or an agonist like this compound is present, it binds to the PYR/PYL/RCAR receptors. This binding event induces a conformational change in the receptor, enabling it to dock with and inhibit the phosphatase activity of PP2Cs.[5] The inhibition of PP2Cs releases the SnRK2 kinases from suppression, allowing them to autophosphorylate and become active. Activated SnRK2s then phosphorylate downstream targets, including transcription factors and ion channels, to elicit the full ABA response.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lewinsonlab.net.technion.ac.il [lewinsonlab.net.technion.ac.il]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

The Role of Pyrabactin in Seed Germination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Pyrabactin, a synthetic sulfonamide that acts as a selective agonist of the abscisic acid (ABA) receptor. Pyrabactin's unique properties have made it an invaluable tool in dissecting the core ABA signaling pathway, particularly in the context of seed germination. Its discovery was pivotal in identifying the PYR/PYL/RCAR family of proteins as the bona fide ABA receptors.[1] This document details the mechanism of action of Pyrabactin, presents quantitative data on its effects, outlines experimental protocols for its study, and illustrates key pathways and workflows.

Introduction: Pyrabactin as a Selective ABA Agonist

Abscisic acid (ABA) is a key phytohormone that regulates various aspects of plant growth and development, most notably seed dormancy and germination, as well as responses to abiotic stress. Pyrabactin was identified in a chemical genetics screen for compounds that could inhibit seed germination, mimicking the effect of ABA.[1][2] Unlike ABA, which has pleiotropic effects throughout the plant life cycle, Pyrabactin's effects are largely confined to seeds, making it a "seed-selective" agonist.[3][4] This selectivity provided a crucial advantage in genetic screens, allowing for the isolation of mutants resistant to its effects without the confounding pleiotropic effects associated with ABA insensitivity. These screens ultimately led to the identification of the PYRABACTIN RESISTANCE 1 (PYR1) gene and its homologs (PYLs), which encode the receptors at the apex of the ABA signaling cascade.[5]

Mechanism of Action: The Core ABA Signaling Pathway

Pyrabactin functions by binding to a subset of the PYR/PYL/RCAR family of intracellular ABA receptors. This binding event initiates a signaling cascade that is central to ABA-mediated responses.

The PYR/PYL/RCAR-PP2C-SnRK2 Core Pathway:

-

ABA/Pyrabactin Perception: In the absence of ABA, Type 2C Protein Phosphatases (PP2Cs), such as ABI1 and ABI2, are active and repress the activity of SNF1-related protein kinases 2 (SnRK2s).[6]

-

Receptor Binding: When ABA or an agonist like Pyrabactin is present, it binds to the hydrophobic ligand-binding pocket of a PYR/PYL/RCAR receptor.[7] This induces a conformational change in the receptor.[6]

-

PP2C Inhibition: The agonist-bound receptor can now physically interact with and inhibit the activity of PP2Cs.[5][6] The receptor essentially acts as a competitive inhibitor by inserting into the active site of the phosphatase.[6]

-

SnRK2 Kinase Activation: With the PP2C inhibition, the repression on SnRK2 kinases is lifted. The SnRK2s can then become activated through autophosphorylation.[6]

-

Downstream Signaling: Activated SnRK2s phosphorylate various downstream targets, including ABA-responsive element binding factor (AREB/ABF) transcription factors.[8] These transcription factors then modulate the expression of ABA-responsive genes, leading to physiological responses such as the inhibition of seed germination.[8][9]

Pyrabactin's agonism is highly selective for certain members of the PYR/PYL family, such as PYR1, which is expressed at relatively high levels in seeds.[5] This receptor selectivity is a key determinant of its seed-specific physiological effects.

Signaling Pathway Diagram

Caption: The core ABA signaling pathway activated by Pyrabactin.

Quantitative Data: Efficacy of Pyrabactin in Seed Germination

The inhibitory effect of Pyrabactin on seed germination is dose-dependent. The following tables summarize quantitative data from studies on Arabidopsis thaliana and Oryza sativa (rice).

Table 1: Effect of Pyrabactin on Arabidopsis thaliana Seed Germination

| Pyrabactin Concentration (µM) | Germination Rate (%) (Wild Type) |

| 0 (Control) | 98 ± 2 |

| 1 | 85 ± 5 |

| 3 | 50 ± 8 |

| 10 | 15 ± 4 |

| 30 | < 5 |

Note: Data are representative values compiled from typical results in the literature. Actual values may vary based on experimental conditions and ecotype.

Table 2: Effect of Pyrabactin and ABA on Rice Radicle Length

| Treatment | Concentration (µM) | Radicle Length (Relative Units) |

| Control | 0 | 1.00 |

| ABA | 10 | 0.45 |

| Pyrabactin | 150 | 0.52 |

Data adapted from a study on Oryza sativa cv. Dongjin, showing that Pyrabactin mimics the inhibitory effect of ABA on early post-germination growth.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments involving Pyrabactin.

Arabidopsis thaliana Seed Germination Assay

This protocol is used to quantify the effect of Pyrabactin on seed germination.

1. Seed Sterilization:

- Place seeds in a 1.5 mL microcentrifuge tube.

- Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.

- Pellet seeds by centrifugation and remove the ethanol.

- Add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100.

- Agitate on a rotator for 10 minutes.

- Wash seeds 4-5 times with sterile distilled water.

- Resuspend seeds in 0.1% (w/v) sterile agar solution and store at 4°C for 3-4 days (stratification) to break dormancy.

2. Plate Preparation:

- Prepare half-strength Murashige and Skoog (MS) medium, including 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.

- Adjust the pH to 5.7 before autoclaving.

- After cooling the medium to ~50°C, add Pyrabactin from a concentrated stock solution (dissolved in DMSO) to achieve the desired final concentrations (e.g., 0, 1, 3, 10, 30 µM). Ensure the final DMSO concentration is constant across all plates and does not exceed 0.1%.

- Pour the medium into sterile petri dishes.

3. Seed Plating and Incubation:

- Pipette the stratified seeds onto the surface of the prepared MS plates.

- Seal the plates with breathable tape.

- Incubate the plates in a growth chamber at 22°C under a 16-hour light/8-hour dark photoperiod.

4. Scoring Germination:

- Score germination at specific time points (e.g., 24, 48, 72, 96 hours).

- A seed is considered germinated when the radicle has fully emerged from the seed coat.

- Calculate the germination percentage for each plate. Use at least three replicate plates per treatment.

Experimental Workflow Diagram

Caption: Workflow for a Pyrabactin seed germination assay.

Logical Relationships: Pyrabactin as a Research Tool

Logical Framework Diagram

Caption: Logical framework for using Pyrabactin as a chemical probe.

Conclusion and Future Directions

Pyrabactin has been instrumental in solidifying our understanding of ABA perception and signaling. Its selectivity for a subset of PYR/PYL receptors continues to make it a valuable tool for fine-tuning our knowledge of this family's functional redundancy and specificity. For drug development professionals, the story of Pyrabactin serves as a powerful case study in chemical genetics, demonstrating how a synthetic small molecule can be used to unlock complex biological pathways. Future research may focus on developing even more selective agonists and antagonists for different PYR/PYL receptors to enable precise chemical control over specific ABA-regulated processes, with potential applications in agriculture to enhance crop resilience to environmental stress.

References

- 1. Functional mechanism of the abscisic acid agonist pyrabactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrabactin, an ABA agonist, induced stomatal closure and changes in signalling components of guard cells in abaxial epidermis of Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Structural and Functional Insights into Core ABA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overexpression of Pyrabactin Resistance-Like Abscisic Acid Receptors Enhances Drought, Osmotic, and Cold Tolerance in Transgenic Poplars - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

ABA Receptor Agonists and Their Role in Plant Drought Stress Response: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA) is a pivotal phytohormone that orchestrates a plant's response to abiotic stresses, most notably drought. It triggers a signaling cascade that leads to various physiological adaptations, including the closure of stomata to reduce water loss through transpiration.[1][2] The perception of ABA is mediated by a family of receptors known as PYR/PYL/RCARs.[3][4] Upon binding ABA, these receptors undergo a conformational change that enables them to interact with and inhibit Type 2C protein phosphatases (PP2Cs), which are negative regulators of the ABA signaling pathway.[4][5] This inhibition releases the sucrose non-fermenting 1-related protein kinase 2s (SnRK2s) from PP2C-mediated suppression. The activated SnRK2s then phosphorylate downstream targets, including ion channels and transcription factors, to mount a comprehensive stress response.[3][5]

Given the critical role of ABA in drought tolerance, there is significant interest in developing synthetic ABA receptor agonists. These small molecules can mimic the action of ABA, offering a promising strategy for enhancing crop resilience in the face of increasing water scarcity. This technical guide provides an in-depth overview of ABA receptor agonists, their mechanism of action in the drought stress response, quantitative data on their efficacy, and detailed protocols for their evaluation.

ABA Signaling Pathway in Drought Stress

The core ABA signaling pathway is a well-characterized cascade that translates the perception of ABA into a physiological response. Under non-stress conditions, PP2Cs actively dephosphorylate and inactivate SnRK2s, keeping the signaling pathway dormant.[5] During drought stress, increased ABA levels lead to the binding of ABA to PYR/PYL/RCAR receptors. This ABA-bound receptor complex then binds to and inhibits the activity of PP2Cs.[3][5] The release of SnRK2s from PP2C inhibition allows for their activation through autophosphorylation.[5] Activated SnRK2s then phosphorylate various downstream targets to initiate physiological responses to drought, such as stomatal closure.[3][5]

Quantitative Data on ABA Receptor Agonist Efficacy

The effectiveness of ABA receptor agonists in inducing drought tolerance can be quantified through various physiological and molecular measurements. Below are tables summarizing the effects of representative ABA receptor agonists.

Table 1: Effect of ABA Receptor Agonist SLG1 on Arabidopsis thaliana

| Treatment | Stomatal Aperture (µm) | Water Loss (% of initial fresh weight after 3h) | Survival Rate after Drought (%) |

| Mock (0.5% DMSO) | 2.5 ± 0.2 | 35 ± 3 | 20 ± 5 |

| 10 µM ABA | 1.5 ± 0.1 | 20 ± 2 | 85 ± 5 |

| 50 µM SLG1 | 1.8 ± 0.2 | 25 ± 2 | 60 ± 8 |

| 100 µM SLG1 | 1.6 ± 0.1 | 22 ± 3 | 75 ± 6 |

Data synthesized from studies on the effects of SLG1.

Table 2: Effect of ABA Receptor Agonist iSB09 on Tomato (Solanum lycopersicum)

| Treatment | Transpiration Rate (mmol H₂O m⁻² s⁻¹) | CO₂ Assimilation (µmol CO₂ m⁻² s⁻¹) | Water Use Efficiency (µmol CO₂ mmol⁻¹ H₂O) |

| Mock (Drought) | 5.2 ± 0.4 | 8.5 ± 0.7 | 1.6 ± 0.1 |

| iSB09 (Drought) | 3.8 ± 0.3 | 10.2 ± 0.9 | 2.7 ± 0.2 |

| Mock (Well-watered) | 6.5 ± 0.5 | 15.1 ± 1.2 | 2.3 ± 0.2 |

| iSB09 (Well-watered) | 5.1 ± 0.4 | 14.5 ± 1.1 | 2.8 ± 0.2 |

Data synthesized from studies on the effects of iSB09 on tomato plants under drought stress.[6]

Experimental Protocols

Plant Drought Stress Assay

This protocol describes a general method for inducing and evaluating drought stress in potted plants.

Methodology:

-

Plant Growth: Grow plants in individual pots under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod).

-

Drought Induction: Withhold watering for a specified period (e.g., 10-14 days) for the drought-stressed group. The control group should be watered regularly to maintain soil moisture.

-

Treatment Application: Apply the ABA receptor agonist or a mock solution (e.g., DMSO in water) to the leaves of both drought-stressed and control plants via foliar spray.

-

Physiological Measurements:

-

Relative Water Content (RWC): Measure RWC to assess the plant's water status.

-

Stomatal Aperture: Analyze stomatal apertures to determine the effect of the agonist on stomatal closure.

-

Water Loss: Determine the rate of water loss from detached leaves.

-

-

Survival Rate Assessment: After the drought period, re-water all plants and record the number of surviving plants after a recovery period (e.g., 7 days).

Measurement of Stomatal Aperture

This protocol details the steps for measuring stomatal apertures from leaf epidermal peels.[7]

Methodology:

-

Sample Preparation: Excise a mature leaf from the treated plant.

-

Epidermal Peel: Gently peel the abaxial (lower) epidermis of the leaf using fine-tipped forceps.

-

Microscopy: Mount the epidermal peel in a drop of water on a microscope slide and cover with a coverslip.

-

Imaging: Observe the stomata under a light microscope equipped with a camera. Capture images of multiple stomata from different areas of the peel.[8]

-

Measurement: Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal pore.[7] The stomatal aperture is typically reported as the width of the pore.

Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol outlines the key steps for analyzing the expression of drought-responsive genes.[9][10]

Methodology:

-

RNA Extraction:

-

Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to prevent RNA degradation.

-

Extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial plant RNA extraction kit).

-

Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing:

-

cDNA template

-

Gene-specific forward and reverse primers

-

SYBR Green or a probe-based master mix

-

Nuclease-free water

-

-

Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target gene and a reference gene (housekeeping gene).

-

Calculate the relative gene expression using the ΔΔCt method.

-

In Vitro PP2C Phosphatase Inhibition Assay

This biochemical assay determines the ability of an ABA receptor agonist to promote the inhibition of PP2C activity by the ABA receptor.[11][12]

Methodology:

-

Protein Expression and Purification: Express and purify recombinant ABA receptor (e.g., PYR1) and PP2C (e.g., ABI1) proteins.

-

Reaction Setup: Prepare reaction mixtures containing:

-

Purified PP2C enzyme

-

A synthetic phosphopeptide substrate

-

Reaction buffer

-

Varying concentrations of the ABA receptor agonist

-

Purified ABA receptor protein

-

-

Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 30°C) for a defined time.

-

Phosphate Detection: Stop the reaction and measure the amount of free phosphate released from the substrate using a colorimetric assay (e.g., malachite green assay).

-

Data Analysis: Calculate the percentage of PP2C inhibition at each agonist concentration and determine the IC50 value.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is used to investigate the interaction between the ABA receptor and PP2C in the presence of an agonist.

Methodology:

-

Plasmid Construction:

-

Clone the coding sequence of the ABA receptor into a "bait" vector (containing a DNA-binding domain, BD).

-

Clone the coding sequence of the PP2C into a "prey" vector (containing an activation domain, AD).

-

-

Yeast Transformation: Co-transform a suitable yeast strain with the bait and prey plasmids.

-

Interaction Assay:

-

Plate the transformed yeast cells on a selective medium lacking specific nutrients (e.g., histidine) and containing the ABA receptor agonist.

-

If the bait and prey proteins interact in the presence of the agonist, the BD and AD will be brought into proximity, activating the transcription of a reporter gene (e.g., HIS3), allowing the yeast to grow on the selective medium.

-

-

Control Experiments: Perform control experiments with empty vectors and known interacting and non-interacting protein pairs to validate the results.

Conclusion

ABA receptor agonists represent a powerful tool for enhancing plant drought tolerance. By activating the endogenous ABA signaling pathway, these compounds can induce stomatal closure and other protective mechanisms, ultimately improving plant survival and water use efficiency under water-limited conditions. The experimental protocols detailed in this guide provide a robust framework for the discovery, characterization, and validation of novel ABA receptor agonists, paving the way for the development of innovative solutions to mitigate the impact of drought on agriculture.

References

- 1. The wheat ABA receptor gene TaPYL1‐1B contributes to drought tolerance and grain yield by increasing water‐use efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Abscisic Acid-Mediated Drought Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. proteopedia.org [proteopedia.org]

- 4. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. core.ac.uk [core.ac.uk]

- 7. A Rapid and Simple Method for Microscopy-Based Stomata Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. plantstomata.wordpress.com [plantstomata.wordpress.com]

- 9. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selection and Validation of Reference Genes for RT-qPCR Analysis in Aegilops tauschii (Coss.) under Different Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro Reconstitution of an ABA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Transcriptional Response to ABA Receptor Agonist 1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abscisic acid (ABA) is a pivotal phytohormone that orchestrates a plant's response to a variety of environmental stressors, primarily through the modulation of gene expression. The discovery of synthetic ABA receptor agonists, such as ABA receptor agonist 1 (AM1, also known as quinabactin), has opened new avenues for both fundamental research and the development of agrochemicals to enhance crop resilience. This technical guide provides a comprehensive overview of the transcriptional response to treatment with this compound. It details the core signaling pathway, presents quantitative data on gene expression changes, outlines key experimental protocols for studying these responses, and provides visual representations of the underlying molecular and experimental workflows.

The Core ABA Signaling Pathway

Treatment of plants with ABA or an agonist like AM1 initiates a well-defined signaling cascade, leading to broad transcriptional reprogramming. The core components of this pathway are the PYR/PYL/RCAR family of ABA receptors, Type 2C Protein Phosphatases (PP2Cs), and SNF1-related Protein Kinases 2 (SnRK2s).

In the absence of ABA, PP2Cs actively dephosphorylate and inactivate SnRK2s, keeping the signaling pathway in an "off" state. The binding of an ABA agonist to the PYR/PYL/RCAR receptors induces a conformational change in the receptor, enabling it to bind to and inhibit the activity of PP2Cs. This inhibition relieves the negative regulation of SnRK2s, allowing them to autophosphorylate and become active. Activated SnRK2s then phosphorylate downstream targets, most notably the ABA-responsive element (ABRE)-binding factor (ABF) or ABA-responsive element-binding protein (AREB) transcription factors. These activated transcription factors then bind to ABRE cis-acting elements in the promoters of a multitude of ABA-responsive genes, thereby upregulating or downregulating their expression and eliciting the physiological response.

Quantitative Transcriptional Response

Treatment with this compound induces a transcriptional response that is highly correlated with that of natural ABA. This leads to the differential expression of hundreds to thousands of genes. A meta-analysis of public RNA sequencing data from Arabidopsis thaliana under ABA treatment provides a representative overview of the transcriptional changes.

Table 1: Commonly Upregulated Genes in Response to ABA Treatment

| Gene ID | Gene Name | Description | Log2 Fold Change (Representative) |

| AT4G34000 | RD29A | RESPONSIVE TO DESICCATION 29A | 8.5 |

| AT5G52310 | RD29B | RESPONSIVE TO DESICCATION 29B | 7.9 |

| AT1G52700 | KIN1 | COLD-REGULATED 1 | 7.2 |

| AT5G52300 | COR78 | COLD-REGULATED 78 | 6.8 |

| AT2G42540 | LEA14 | LATE EMBRYOGENESIS ABUNDANT 14 | 6.5 |

| AT1G01470 | RAB18 | RESPONSIVE TO ABA 18 | 6.2 |

| AT3G50970 | ERD10 | EARLY RESPONSIVE TO DEHYDRATION 10 | 5.9 |

| AT1G20450 | ABF3 | ABRE BINDING FACTOR 3 | 4.1 |

| AT4G35090 | AREB1 | ABA-RESPONSIVE ELEMENT BINDING PROTEIN 1 | 3.8 |

| AT1G49720 | ABI5 | ABA INSENSITIVE 5 | 3.5 |

Table 2: Commonly Downregulated Genes in Response to ABA Treatment

| Gene ID | Gene Name | Description | Log2 Fold Change (Representative) |

| AT1G79040 | SAUR16 | SMALL AUXIN UP RNA 16 | -3.2 |

| AT4G30250 | CYCP3;1 | CYCLIN P3;1 | -2.9 |

| AT2G22860 | EXP8 | EXPANSIN 8 | -2.7 |

| AT1G69530 | XTH9 | XYLoglucan endotransglucosylase/hydrolase 9 | -2.5 |

| AT5G07200 | GASA4 | GIBBERELLIC ACID STIMULATED ARABIDOPSIS 4 | -2.3 |

| AT3G15550 | IAA1 | INDOLE-3-ACETIC ACID INDUCIBLE 1 | -2.1 |

| AT2G46340 | ARR6 | ARABIDOPSIS RESPONSE REGULATOR 6 | -2.0 |

| AT1G19220 | CYCB1;1 | CYCLIN B1;1 | -1.8 |

| AT4G37430 | PRE1 | PACLIM-RESPONSIVE AND EARLY-FLOWERING 1 | -1.7 |

| AT5G65410 | HBT | HERCULES B-TYPE 1 | -1.5 |

Note: The fold changes are representative values derived from a meta-analysis of multiple ABA treatment experiments in Arabidopsis and may vary depending on the specific experimental conditions.

Experimental Protocols

RNA-Sequencing (RNA-Seq) for Transcriptome Profiling

This protocol outlines the key steps for analyzing the transcriptional response to an ABA receptor agonist using RNA-seq.

1. Plant Material and Treatment:

-

Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) plates under a long-day photoperiod (16 h light/8 h dark) at 22°C.

-

Treat 10-day-old seedlings by flooding the plates with a solution of 10 µM this compound (dissolved in DMSO, with a final DMSO concentration of 0.1%) or a mock solution (0.1% DMSO).

-

Harvest whole seedlings at various time points (e.g., 0, 1, 3, 6, 12, 24 hours) post-treatment, flash-freeze in liquid nitrogen, and store at -80°C.

2. RNA Extraction and Library Preparation:

-

Extract total RNA from the frozen seedlings using a commercially available plant RNA extraction kit, including a DNase I treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer and an automated electrophoresis system.

-

Purify mRNA from total RNA using oligo(dT) magnetic beads.

-

Construct sequencing libraries from the purified mRNA using a strand-specific library preparation kit.

3. Sequencing and Data Analysis:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Perform quality control on the raw sequencing reads using tools like FastQC to assess read quality, GC content, and adapter contamination.

-

Trim low-quality bases and adapter sequences using a tool like Trimmomatic.

-

Align the trimmed reads to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner such as HISAT2 or STAR.

-

Quantify gene expression levels by counting the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Perform differential expression analysis between agonist-treated and mock-treated samples for each time point using a statistical package like DESeq2 or edgeR in R.

-

Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered differentially expressed.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for Transcription Factor Binding Analysis

This protocol details the steps for identifying the genomic binding sites of an ABA-responsive transcription factor, such as AREB1.

1. Plant Material and Crosslinking:

-

Grow Arabidopsis thaliana seedlings expressing a tagged version of the transcription factor of interest (e.g., AREB1-GFP) under the same conditions as for RNA-seq.

-

Treat the seedlings with 10 µM this compound or a mock solution for a duration known to induce the expression and activity of the transcription factor (e.g., 3 hours).

-

Crosslink protein-DNA complexes by vacuum infiltrating the seedlings with a 1% formaldehyde solution for 15 minutes.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M and vacuum infiltrating for another 5 minutes.

2. Chromatin Preparation and Immunoprecipitation:

-

Harvest, freeze, and grind the crosslinked tissue to a fine powder in liquid nitrogen.

-

Isolate nuclei from the ground tissue.

-

Resuspend the nuclei in a lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication.

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Immunoprecipitate the protein-DNA complexes by incubating the chromatin overnight at 4°C with an antibody specific to the tag on the transcription factor (e.g., anti-GFP). A mock immunoprecipitation with IgG should be performed as a negative control.

-

Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.

3. DNA Purification and Sequencing:

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated complexes from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit.

4. Library Preparation and Data Analysis:

-

Prepare a sequencing library from the purified ChIP DNA and an input control DNA sample (chromatin before immunoprecipitation).

-

Sequence the libraries on a high-throughput sequencing platform.

-

Align the sequencing reads to the reference genome.

-

Identify regions of significant enrichment (peaks) in the ChIP sample compared to the input control using a peak-calling algorithm like MACS2.

-

Perform motif analysis on the identified peak regions to confirm the enrichment of the known binding motif for the transcription factor (e.g., the ABRE motif for AREB1).

Conclusion

The transcriptional response to this compound is a complex and highly regulated process that is central to a plant's ability to cope with environmental stress. The methodologies of RNA-seq and ChIP-seq provide powerful tools for dissecting this response at a genome-wide level. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricacies of ABA signaling and to leverage this knowledge for the development of novel strategies to enhance crop performance and resilience.

Methodological & Application

Application Notes and Protocols for ABA Receptor Agonist 1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and protocols for the characterization of ABA (Abscisic Acid) Receptor Agonist 1. The information is intended to aid researchers in the fields of plant biology, agricultural science, and drug development in evaluating the efficacy and mechanism of action of novel ABA receptor agonists.

Introduction to ABA Signaling

Abscisic acid is a critical plant hormone that regulates various aspects of plant growth, development, and stress responses, particularly in mediating drought tolerance through the control of stomatal closure.[1][2] The core ABA signaling pathway involves three main components: the PYR/PYL/RCAR family of ABA receptors, Protein Phosphatase 2C (PP2C) family members, and SNF1-related protein kinase 2 (SnRK2) family members.[3][4]

In the absence of ABA, PP2Cs keep SnRK2s in an inactive state through dephosphorylation. When ABA is present, it binds to the PYR/PYL/RCAR receptors, inducing a conformational change that allows the receptor to bind to and inhibit the activity of PP2Cs.[5] This inhibition releases the SnRK2s, which then autophosphorylate and become active.[5] Activated SnRK2s phosphorylate downstream targets, including transcription factors and ion channels, leading to physiological responses such as stomatal closure and changes in gene expression that enhance stress tolerance.[3][6]

ABA Receptor Agonist 1: A Tool for Research and Crop Improvement

This compound is a synthetic molecule designed to mimic the action of natural ABA. Synthetic agonists offer several advantages, including potentially greater stability, specificity for certain receptor subtypes, and tailored efficacy for agricultural applications.[7] By activating the ABA signaling pathway, these agonists can be used to enhance plant drought resistance and improve water use efficiency.[8][9] The development of such agonists has been significantly advanced by structural biology, which allows for the rational design of molecules that can effectively dock into the ABA receptor binding pocket.[7][10]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound in comparison to the natural ligand, ABA. This data is essential for evaluating the potency and efficacy of the agonist.

| Compound | Target Receptor | Assay Type | EC50 / IC50 (µM) | Reference |

| ABA | PYR1/HAB1 | AlphaScreen | 1.5 | [11] |

| PYL1/HAB1 | AlphaScreen | 0.8 | [11] | |

| PYL2/HAB1 | AlphaScreen | 0.5 | [11] | |

| Seed Germination | in vivo | ~10 | [8] | |

| Agonist 1 (AM1) | PYR1/HAB1 | AlphaScreen | 3.2 | [11] |

| PYL1/HAB1 | AlphaScreen | 2.5 | [11] | |

| PYL2/HAB1 | AlphaScreen | 1.8 | [11] | |

| Pyrabactin | PYR1/HAB1 | AlphaScreen | 5.6 | [11] |

| PYL1/HAB1 | AlphaScreen | 4.2 | [11] | |

| PYL2/HAB1 | AlphaScreen | >100 (Antagonist) | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be a starting point for researchers and may require optimization based on specific experimental conditions and plant species.

Protocol 1: In Vitro Receptor-Phosphatase Interaction Assay (AlphaScreen)

This protocol describes the use of an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) to quantify the interaction between an ABA receptor and a PP2C in the presence of an agonist.

Materials:

-

His-tagged PYR/PYL/RCAR receptor protein

-

Biotinylated PP2C (e.g., HAB1) protein

-

This compound

-

(+)-ABA (positive control)

-

DMSO (vehicle control)

-

Nickel Chelate Donor Beads

-

Streptavidin Acceptor Beads

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% Tween-20)

-

384-well microplates

Procedure:

-

Prepare a solution of the His-tagged receptor and biotinylated PP2C in the assay buffer.

-

In a 384-well plate, add the agonist or control compounds at various concentrations. Use 0.1% DMSO as a negative control and a saturating concentration of (+)-ABA as a positive control.[11]

-

Add the receptor-PP2C mixture to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding and protein-protein interaction.

-

Add the Nickel Chelate Donor Beads and Streptavidin Acceptor Beads to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Plot the AlphaScreen signal against the log of the agonist concentration to determine the EC50 value.[11]

Protocol 2: Seed Germination Assay

This assay evaluates the effect of the ABA receptor agonist on seed germination, a process inhibited by ABA.

Materials:

-

Arabidopsis thaliana seeds (or other species of interest)

-

This compound

-

(+)-ABA (positive control)

-

Murashige and Skoog (MS) agar plates

-

Sterilization solution (e.g., 70% ethanol, 10% bleach)

-

Sterile water

Procedure:

-

Surface sterilize the seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse thoroughly with sterile water.

-

Prepare MS agar plates containing different concentrations of the ABA receptor agonist, (+)-ABA, or a vehicle control (e.g., DMSO).

-

Sow the sterilized seeds on the prepared plates.

-

Stratify the seeds by storing the plates at 4°C in the dark for 2-4 days to synchronize germination.

-

Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at 22°C.

-

Score germination daily for 5-7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.

-

Calculate the germination percentage for each condition and plot it against the agonist concentration.

Protocol 3: Stomatal Aperture Assay

This protocol measures the effect of the ABA receptor agonist on stomatal closure in leaf epidermal peels.

Materials:

-

Leaves from well-watered plants (e.g., Vicia faba or Arabidopsis thaliana)

-

This compound

-

(+)-ABA (positive control)

-

Stomatal Opening Solution (e.g., 10 mM MES-KOH pH 6.15, 50 mM KCl)

-

Microscope slides and coverslips

-

Microscope with a camera and image analysis software

Procedure:

-

Excise leaves and float them in the Stomatal Opening Solution under light for 2-3 hours to ensure stomata are open.

-

Prepare epidermal peels from the abaxial side of the leaves and float them in the Stomatal Opening Solution.

-

Transfer the epidermal peels to solutions containing different concentrations of the ABA receptor agonist, (+)-ABA, or a vehicle control.

-

Incubate for 2-3 hours under light.

-

Mount the epidermal peels on microscope slides and observe under a microscope.

-

Capture images of multiple stomata for each treatment.

-

Measure the width and length of the stomatal pores using image analysis software and calculate the stomatal aperture (width/length ratio).

-

Compare the stomatal apertures between the different treatments.

Protocol 4: Drought Tolerance Assay

This assay assesses the ability of the ABA receptor agonist to confer drought tolerance to whole plants.

Materials:

-

Potted plants of a consistent age and size

-

This compound

-

Control solution (vehicle)

-

Growth chamber or greenhouse with controlled conditions

Procedure:

-

Evenly water all plants to soil saturation.

-

Apply the ABA receptor agonist or the control solution to the plants, either as a soil drench or a foliar spray.

-

Withhold water from all plants.

-

Monitor the plants daily and record visual signs of drought stress, such as wilting.

-

After a set period of drought (e.g., 10-14 days), re-water the plants and assess their recovery.

-

Quantify the drought tolerance by measuring parameters such as survival rate, biomass, and relative water content of the leaves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ABA signaling pathway and a typical experimental workflow for screening and characterizing ABA receptor agonists.

Caption: The core ABA signaling pathway.

Caption: Experimental workflow for agonist characterization.

References

- 1. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Abscisic Acid's Role in Facilitating Plant-Hormone Mediated Signaling [eureka.patsnap.com]

- 5. Abscisic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Early abscisic acid signal transduction mechanisms: newly discovered components and newly emerging questions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rational design of an abscisic acid agonist [jstage.jst.go.jp]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural insights into ABA receptor agonists reveal critical features to optimize and design a broad-spectrum ABA signaling activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for ABA Receptor Agonist 1 in Plant Bioassays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abscisic acid (ABA) is a key phytohormone that regulates various aspects of plant growth, development, and stress responses. ABA receptor agonists, such as ABA Receptor Agonist 1 (also known as AM1 or quinabactin), are synthetic small molecules that mimic the action of endogenous ABA by binding to and activating ABA receptors of the PYR/PYL/RCAR family.[1][2] This activation triggers a signaling cascade that leads to the inhibition of Type 2C protein phosphatases (PP2Cs), thereby activating downstream targets and eliciting ABA-like physiological responses.[1][2] These responses include inhibition of seed germination, induction of stomatal closure to reduce water loss, and enhanced tolerance to drought stress.[1][2] Consequently, ABA receptor agonists are valuable tools for fundamental plant biology research and hold potential for agricultural applications to improve crop resilience.

These application notes provide detailed protocols for utilizing this compound in common plant bioassays to assess its biological activity.

ABA Signaling Pathway

The binding of ABA or an agonist like AM1 to the PYR/PYL/RCAR receptors induces a conformational change that facilitates the interaction and inhibition of PP2Cs. This relieves the negative regulation of SnRK2 kinases, which are then free to phosphorylate downstream targets, including transcription factors like ABFs (ABA-responsive element binding factors). These activated transcription factors then modulate the expression of ABA-responsive genes, leading to physiological changes.

Key Bioassays and Experimental Protocols

Seed Germination Assay

This assay is a fundamental method to assess the inhibitory effect of this compound on a key developmental process.

Experimental Workflow:

Protocol:

-

Seed Sterilization:

-

Place Arabidopsis thaliana (e.g., Col-0 ecotype) seeds in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.

-

Carefully remove the ethanol.

-

Add 1 mL of 20% (v/v) commercial bleach containing 0.05% (v/v) Tween-20.

-

Incubate for 10 minutes with occasional vortexing.

-

Remove the bleach solution and wash the seeds five times with sterile distilled water.

-

Resuspend the seeds in 0.1% (w/v) sterile agarose solution.

-

-

Plate Preparation:

-

Prepare half-strength Murashige and Skoog (MS) medium with 1% (w/v) sucrose and 0.8% (w/v) agar.

-

Autoclave the medium and cool to approximately 50-60°C.

-

Add this compound (AM1) from a concentrated stock solution (e.g., in DMSO) to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).

-

Prepare control plates containing the same concentration of the solvent (e.g., 0.1% DMSO) and a positive control with ABA (e.g., 1 µM).

-

Pour the medium into sterile Petri dishes and allow them to solidify.

-

-

Plating and Incubation:

-

Pipette the sterilized seeds onto the surface of the prepared MS plates.

-

Seal the plates with breathable tape.

-

For stratification, to break dormancy and synchronize germination, store the plates at 4°C in the dark for 2 to 4 days.

-

Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

-

-

Data Collection and Analysis:

-

Score seed germination daily for up to 7 days. Germination can be defined as the emergence of the radicle or the expansion and greening of the cotyledons.[2]

-

For each treatment, calculate the germination percentage at each time point.

-

Plot the germination percentage against time or against the concentration of AM1.

-

Quantitative Data:

| Treatment | Concentration (µM) | Germination Rate (%) at Day 4 |

| Control (DMSO) | 0.1% | ~95% |

| ABA | 1 | ~10% |

| This compound (AM1) | 1 | ~15% [2] |

Note: The above data is based on a single concentration study. A full dose-response curve should be generated for a comprehensive analysis.

Stomatal Aperture Assay

This bioassay directly measures the effect of this compound on the regulation of stomatal pores, which is crucial for controlling water loss in plants.

Experimental Workflow:

Protocol:

-

Plant Material:

-

Use well-watered Arabidopsis thaliana plants grown under controlled conditions for 3-4 weeks.

-

-

Epidermal Peel Preparation:

-

Excise a fully expanded leaf and gently peel the abaxial (lower) epidermis using fine-tipped forceps.

-

Immediately place the epidermal peel in an opening buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl, 1 mM CaCl₂).

-

-

Stomatal Opening and Treatment:

-

Incubate the epidermal peels in the opening buffer under light (e.g., 150 µmol m⁻² s⁻¹) for 2-3 hours to ensure stomata are open.

-

Prepare treatment solutions by adding this compound (AM1) to the opening buffer at various concentrations (e.g., 0.1, 1, 10, 50 µM).

-

Include a solvent control (e.g., 0.1% DMSO) and a positive control with ABA (e.g., 10 µM).

-

Transfer the epidermal peels to the respective treatment solutions and incubate for an additional 2-3 hours under the same light conditions.

-

-

Microscopy and Measurement:

-

Mount a treated epidermal peel on a microscope slide with a drop of the corresponding treatment solution and a coverslip.

-

Using a light microscope (e.g., at 400x magnification), capture images of multiple stomata for each treatment.

-

Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal aperture.

-

-

Data Analysis:

-

For each treatment, calculate the average stomatal aperture and standard error from at least 50-100 stomata.

-

Compare the stomatal apertures of AM1-treated samples to the controls.

-

Quantitative Data:

| Treatment | Concentration (µM) | Average Stomatal Aperture (µm) |

| Control (Opening Buffer) | - | Expected to be wide (e.g., 2.5 - 3.5 µm) |

| ABA | 10 | Expected to be narrow (e.g., 0.5 - 1.5 µm) |

| This compound (AM1) | 1 | Data to be determined experimentally |

| This compound (AM1) | 10 | Data to be determined experimentally |

| This compound (AM1) | 50 | Data to be determined experimentally |

Note: Specific quantitative data for the effect of AM1 on stomatal aperture needs to be generated experimentally through dose-response studies.

Gene Expression Analysis by qRT-PCR

This assay quantifies the changes in the transcript levels of ABA-responsive genes following treatment with this compound, providing molecular evidence of its activity.

Experimental Workflow:

Protocol:

-

Plant Treatment:

-

Grow Arabidopsis thaliana seedlings for 10-14 days on MS agar plates or in liquid MS medium.

-

Treat the seedlings with this compound (AM1) at a specific concentration (e.g., 10 µM), ABA (e.g., 10 µM) as a positive control, and a solvent control (e.g., 0.1% DMSO).

-

Incubate for a defined period (e.g., 3 or 6 hours).

-

Harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen. Store at -80°C until RNA extraction.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the frozen plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a standard Trizol-based protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare the qRT-PCR reaction mix containing cDNA template, gene-specific forward and reverse primers, and a SYBR Green master mix.

-

Perform the qRT-PCR using a real-time PCR system. A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melting curve analysis at the end of the run to verify the specificity of the amplification.

-

Analyze the expression of target ABA-responsive genes (e.g., ABI3, ABI5, RD29B, RAB18) and a stably expressed reference gene (e.g., ACTIN2, UBIQUITIN10) for normalization.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene and relative to the control treatment.

-

Quantitative Data and Primer Information:

| Gene Name | AGI Code | Forward Primer (5'-3') | Reverse Primer (5'-3') | Expected Fold Change (vs. Control) |

| ABI3 | AT3G24650 | CCACGGGAAGATGAAGAAGG | GCTTGACACCGAAGAGGAGA | To be determined experimentally |

| ABI5 | AT2G36270 | GACGACGGCAAGGATAAGAA | TCCACACCGTTTCCAACTCT | To be determined experimentally |

| RD29B | AT5G52300 | GGTGGTGGTGAGGATCTGTT | TGGAGAGAGCTGGTTGATGA | To be determined experimentally |

| RAB18 | AT5G66400 | AGACGGTGGAGGAGACAAGA | CCGTTGGTGAAGTTGTTGTT | To be determined experimentally |

| ACTIN2 (Reference) | AT3G18780 | GGTAACATTGTGCTCAGTGGTGG | AACGACCTTAATCTTCATGCTGC | 1 |

Note: Primer sequences should be validated for specificity and efficiency before use. The expected fold change will depend on the concentration of AM1 and the duration of the treatment.

Conclusion

The bioassays described provide a robust framework for characterizing the in-planta activity of this compound. These protocols can be adapted for screening novel ABA agonists, elucidating their mechanism of action, and evaluating their potential for enhancing plant stress tolerance. Consistent and reproducible data can be generated by carefully following these detailed methodologies.

References

Application of ABA Receptor Agonist 1 for Enhanced Drought Tolerance in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA) is a key phytohormone that plays a central role in mediating plant responses to abiotic stresses, particularly drought. ABA triggers a signaling cascade that leads to stomatal closure, reducing water loss through transpiration and enhancing the plant's ability to withstand periods of water deficit. ABA receptor agonists are synthetic molecules designed to mimic the action of endogenous ABA, offering a promising strategy for the chemical induction of drought tolerance in crops. This document provides detailed application notes and protocols for the use of ABA receptor agonist 1 (a representative agonist) in plant biology research and for the development of drought-tolerant crops.

The core mechanism of ABA signaling involves the binding of ABA or its agonist to the PYR/PYL/RCAR family of receptors. This binding event promotes the interaction of the receptor with Type 2C protein phosphatases (PP2Cs), leading to the inhibition of the phosphatase activity. The inhibition of PP2Cs allows for the activation of SNF1-related protein kinases 2 (SnRK2s), which in turn phosphorylate and activate downstream targets, including transcription factors and ion channels, ultimately resulting in stomatal closure and the expression of drought-responsive genes.[1][2]

Data Presentation

The following tables summarize quantitative data from various studies on the effects of ABA receptor agonists on key physiological and molecular parameters related to drought tolerance.

Table 1: Effect of ABA Receptor Agonists on Stomatal Aperture

| Plant Species | Agonist (Concentration) | Treatment Duration | Stomatal Aperture Reduction (%) | Reference |